![molecular formula C17H10O10 B13144223 [1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid](/img/structure/B13144223.png)
[1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-2,3’,4,5’,6-pentacarboxylicacid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of five carboxylic acid groups attached to the biphenyl structure. Biphenyl compounds are known for their aromatic properties and are widely used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,3’,4,5’,6-pentacarboxylicacid typically involves the functionalization of biphenyl through various organic reactions. One common method is the Friedel-Crafts acylation, where biphenyl is reacted with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces acyl groups onto the biphenyl ring, which can then be further oxidized to form carboxylic acid groups.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2,3’,4,5’,6-pentacarboxylicacid may involve large-scale oxidation processes using strong oxidizing agents such as potassium permanganate or chromium trioxide. These processes are designed to ensure high yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted biphenyl compounds.
科学研究应用
Chemistry: In chemistry, [1,1’-Biphenyl]-2,3’,4,5’,6-pentacarboxylicacid is used as a building block for the synthesis of more complex organic molecules. Its multiple carboxylic acid groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and proteins. It may serve as a model compound for understanding the behavior of carboxylic acid-containing molecules in biological systems.
Medicine: Research is ongoing to explore the potential medicinal applications of [1,1’-Biphenyl]-2,3’,4,5’,6-pentacarboxylicacid. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In industry, the compound is used in the production of polymers, resins, and other materials. Its carboxylic acid groups provide sites for further chemical modifications, making it valuable in material science.
作用机制
The mechanism of action of [1,1’-Biphenyl]-2,3’,4,5’,6-pentacarboxylicacid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The biphenyl core provides a rigid and planar structure that can fit into specific binding pockets of proteins.
相似化合物的比较
Biphenyl: The parent compound with no carboxylic acid groups.
[1,1’-Biphenyl]-2,2’,3,3’,4,4’-hexacarboxylicacid: A similar compound with six carboxylic acid groups.
[1,1’-Biphenyl]-4,4’-dicarboxylicacid: A compound with two carboxylic acid groups.
Uniqueness: [1,1’-Biphenyl]-2,3’,4,5’,6-pentacarboxylicacid is unique due to its five carboxylic acid groups, which provide multiple sites for chemical reactions and interactions. This makes it more versatile compared to biphenyl and other biphenyl derivatives with fewer carboxylic acid groups.
属性
分子式 |
C17H10O10 |
|---|---|
分子量 |
374.3 g/mol |
IUPAC 名称 |
2-(3,5-dicarboxyphenyl)benzene-1,3,5-tricarboxylic acid |
InChI |
InChI=1S/C17H10O10/c18-13(19)7-1-6(2-8(3-7)14(20)21)12-10(16(24)25)4-9(15(22)23)5-11(12)17(26)27/h1-5H,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27) |
InChI 键 |
WJULYWVVWYZPTE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=C(C=C(C=C2C(=O)O)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13144147.png)
![N-(4-([2,3'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13144162.png)
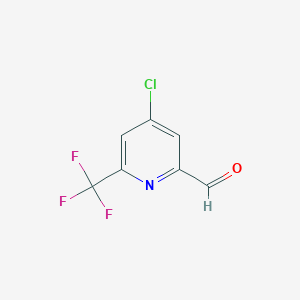
![8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13144178.png)
![Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13144180.png)
![Valine,N-[(2,5-dimethylphenyl)sulfonyl]-](/img/structure/B13144186.png)
![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)
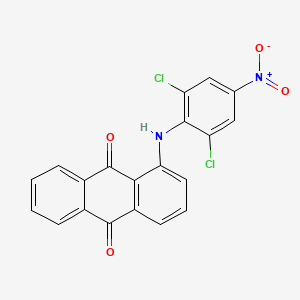
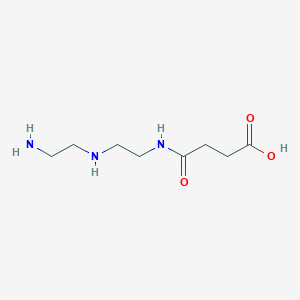
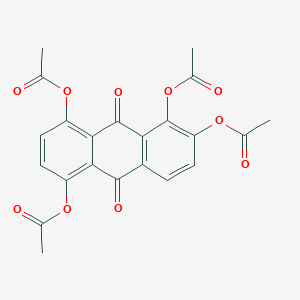

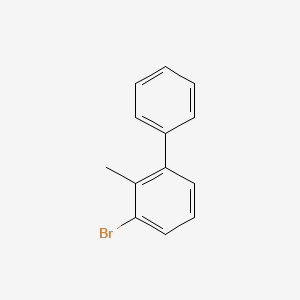
![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13144241.png)

